molecular formula C22H30O2 B14185840 3,4'-Di-tert-butyl-4,5-dimethoxy-1,1'-biphenyl CAS No. 923277-44-5

3,4'-Di-tert-butyl-4,5-dimethoxy-1,1'-biphenyl

Cat. No.: B14185840
CAS No.: 923277-44-5
M. Wt: 326.5 g/mol
InChI Key: GSHFDHNZJHQHHZ-UHFFFAOYSA-N
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Description

3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with tert-butyl and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl typically involves the reaction of 1,1’-biphenyl with tert-butyl and methoxy substituents under specific conditions. One common method involves the use of tert-butyl bromide and methoxybenzene in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl.

Chemical Reactions Analysis

Types of Reactions

3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The biphenyl core can be reduced to form dihydrobiphenyl derivatives.

    Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrobiphenyl derivatives.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a ligand in various catalytic reactions, including cross-coupling reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. Additionally, its structural features allow it to interact with biological macromolecules, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diol
  • 4,4’-Di-tert-butylbiphenyl
  • 3,3’-Dimethoxy-1,1’-biphenyl

Uniqueness

3,4’-Di-tert-butyl-4,5-dimethoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both tert-butyl and methoxy groups on the biphenyl core enhances its stability and makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

923277-44-5

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

1-tert-butyl-5-(4-tert-butylphenyl)-2,3-dimethoxybenzene

InChI

InChI=1S/C22H30O2/c1-21(2,3)17-11-9-15(10-12-17)16-13-18(22(4,5)6)20(24-8)19(14-16)23-7/h9-14H,1-8H3

InChI Key

GSHFDHNZJHQHHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)OC)C(C)(C)C

Origin of Product

United States

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